2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFLYKCDZFCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305207 | |
| Record name | 3-(Phenylmethoxy)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603105-68-6 | |
| Record name | 3-(Phenylmethoxy)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylalanine.
Benzylation: The phenylalanine is first protected by converting it into its ester form. Benzyl alcohol is then reacted with the ester in the presence of a base such as sodium hydride to form the benzyl ether.
Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield the free amino acid, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Insight: The 3-benzyloxy substitution in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogues. For example, PPARγ agonists with 4-benzyloxy groups exhibit nanomolar binding affinity, while 3-substituted derivatives could alter receptor interaction landscapes .
Substituent Type and Ring Modifications
Key Insight : Replacement of phenyl with indole (AT182) introduces heterocyclic diversity, improving transporter specificity . Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation .
Stereochemical Variations
Key Insight : Stereochemistry critically influences transporter affinity (e.g., LAT1 prefers S-enantiomers) and receptor activation (e.g., PPARγ) .
Biological Activity
2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its structural features, including an amino group, a propanoic acid moiety, and a benzyloxy group, suggest various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 271.31 g/mol. The compound is characterized by the following functional groups:
- Amino group : Contributes to basicity and potential interactions with receptors.
- Benzyloxy group : Enhances lipophilicity, aiding in membrane permeability.
- Propanoic acid moiety : Imparts acidic properties that may influence binding affinity.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Studies indicate that it may modulate signaling pathways associated with:
- G protein-coupled receptors (GPCRs) : Similar compounds have shown the ability to influence GPCR-mediated pathways, potentially affecting neurotransmitter release and pain signaling.
- Enzyme interactions : The compound may alter enzyme activity related to amino acid metabolism, impacting cellular metabolic profiles.
Neuroprotective Effects
Research indicates that compounds structurally similar to 2-Amino-3-(benzyloxy)phenyl)propanoic acid exhibit neuroprotective properties. For instance, it has been suggested that such compounds can protect against neurodegeneration by modulating inflammatory responses and promoting neuronal survival .
Hypoglycemic Activity
Recent studies have demonstrated that derivatives of this compound can enhance glucose uptake in cells without cytotoxic effects. For example, certain analogs were shown to activate FFAR1 (free fatty acid receptor 1), leading to increased glucose consumption in HepG2 cells at concentrations as low as 10 μM .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data suggest potential interactions with pain signaling pathways, indicating a role in analgesia.
Research Findings
| Study | Findings | Concentration | Target |
|---|---|---|---|
| Increased glucose uptake in HepG2 cells | 10 μM | FFAR1 | |
| Neuroprotective effects observed | N/A | Neuronal cells | |
| Potential modulation of GPCRs | N/A | GPCRs involved in pain signaling |
Case Studies
Case studies involving the use of this compound have highlighted its potential in treating metabolic disorders and neurodegenerative diseases. For example:
- Diabetes Models : In vivo studies using CD-1 mice demonstrated that compounds derived from this structure could significantly lower blood glucose levels during oral glucose tolerance tests .
- Neurodegeneration : Experimental models have shown that similar compounds can reduce inflammation and improve neuronal survival rates, suggesting therapeutic potential for conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
